1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone
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Description
1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C21H26ClN5O3 and its molecular weight is 431.92. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction and Pharmacophore Models
- A study explored the molecular interaction of a similar compound with the CB1 cannabinoid receptor, using conformational analysis and pharmacophore models. This research provides insights into the molecular dynamics and binding interactions of such compounds, which can be crucial for drug design (Shim et al., 2002).
Antibacterial, Antifungal, and Cytotoxic Activities
- A series of azole-containing piperazine derivatives were investigated for their antibacterial, antifungal, and cytotoxic activities. These compounds, including variants of the chemical , showed significant activities, highlighting their potential for developing new antimicrobial agents (Lin-Ling Gan et al., 2010).
Neuroprotective Activities
- Edaravone derivatives containing a benzylpiperazine moiety, structurally related to the compound , were designed and synthesized. Their neuroprotective activities were evaluated, showing significant effects in models of cerebral ischemia (Mengjie Gao et al., 2022).
Anticancer Properties
- Research on 1,2,4-triazine derivatives bearing piperazine amide moiety, related to the compound, revealed potential anticancer activities. These compounds showed promising results against breast cancer cells, suggesting their potential in cancer therapy (L. Yurttaş et al., 2014).
Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, similar to the compound , were synthesized and showed potential as antimicrobial and anticancer agents. These findings suggest their utility in developing new therapeutic agents (H. Hafez et al., 2016).
properties
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O3/c1-16-14-18(21(29)26-10-12-30-13-11-26)23-27(16)15-20(28)25-8-6-24(7-9-25)19-5-3-2-4-17(19)22/h2-5,14H,6-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZMRUJGQZVUIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone |
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